molecular formula C18H16FN3O2S B2457065 N-(2-fluorophenyl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 869345-32-4

N-(2-fluorophenyl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide

カタログ番号 B2457065
CAS番号: 869345-32-4
分子量: 357.4
InChIキー: GHTYCETWEDODDH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-fluorophenyl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide, commonly known as FMI-41, is a chemical compound that has been studied for its potential use in treating various diseases. This compound is a member of the imidazole family of compounds and has shown promise in scientific research studies.

科学的研究の応用

Radioligand Development for PET Imaging

Researchers have investigated compounds with structural similarities to "N-(2-fluorophenyl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide" in the development of radioligands for Positron Emission Tomography (PET) imaging. These studies aim to synthesize radioligands that can target specific receptors in the brain, providing valuable insights into various neurological conditions. For example, the synthesis of 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, a potential histamine H3 receptor ligand, labeled with fluorine-18, illustrates the application of related compounds in clinical PET studies to image histamine H3 receptors (Iwata et al., 2000).

Antiprotozoal and Anticonvulsant Activities

The synthesis and evaluation of compounds with imidazolyl and benzimidazole derivatives, including those structurally related to "N-(2-fluorophenyl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide", have demonstrated significant antiprotozoal and anticonvulsant activities. These compounds have shown promising results against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with some derivatives displaying better efficacy than standard treatments such as metronidazole (Pérez‐Villanueva et al., 2013). Additionally, omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives have been synthesized and tested for their anticonvulsant activity, highlighting the compound's potential in developing new therapeutic agents (Aktürk et al., 2002).

Glutaminase Inhibition for Cancer Treatment

Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share functional groups with "N-(2-fluorophenyl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide", has opened new avenues for cancer treatment. These studies focus on the synthesis of BPTES analogs as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), a promising target for cancer therapy. Structure-activity relationship (SAR) studies have identified analogs with similar potency and improved solubility compared to BPTES, demonstrating their potential to inhibit cancer cell growth (Shukla et al., 2012).

Imaging Agents for Neurodegenerative Disorders

Compounds structurally akin to "N-(2-fluorophenyl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide" have been synthesized and evaluated as potential imaging agents for peripheral benzodiazepine receptors (PBRs), which are implicated in neurodegenerative disorders. The synthesis of fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, and their evaluation as PBR imaging agents using PET, exemplifies the relevance of such compounds in studying diseases like Alzheimer's and Parkinson's (Fookes et al., 2008).

特性

IUPAC Name

N-(2-fluorophenyl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c1-24-16-9-5-4-8-15(16)22-11-10-20-18(22)25-12-17(23)21-14-7-3-2-6-13(14)19/h2-11H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTYCETWEDODDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN=C2SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。